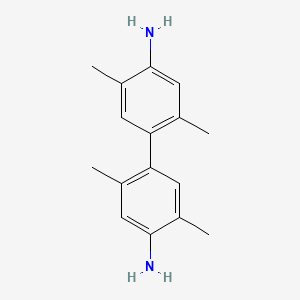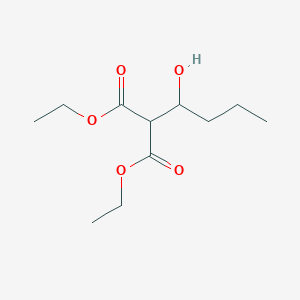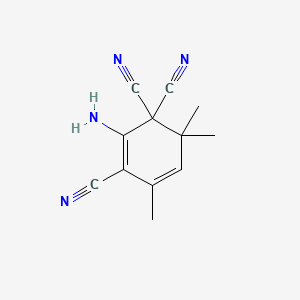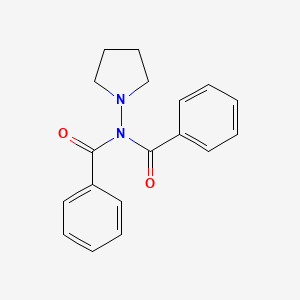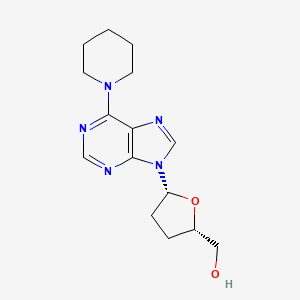
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- is a complex organic compound that features a furan ring, a piperidine moiety, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, followed by the introduction of the piperidine group and the purine base. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol: Lacks the piperidine and purine groups, making it less complex.
Tetrahydrofuran: Similar ring structure but lacks the functional groups present in the target compound.
Purine Derivatives: Share the purine base but differ in the attached functional groups.
Uniqueness
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- is unique due to its combination of a furan ring, a piperidine moiety, and a purine base. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
120503-28-8 |
|---|---|
Molecular Formula |
C15H21N5O2 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-piperidin-1-ylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C15H21N5O2/c21-8-11-4-5-12(22-11)20-10-18-13-14(16-9-17-15(13)20)19-6-2-1-3-7-19/h9-12,21H,1-8H2/t11-,12+/m0/s1 |
InChI Key |
VWIRARAVFAPYHD-NWDGAFQWSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=CN3[C@H]4CC[C@H](O4)CO |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=CN3C4CCC(O4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


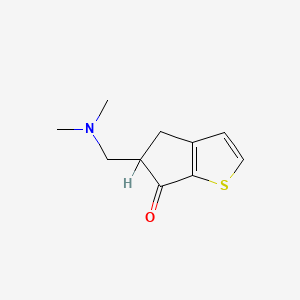
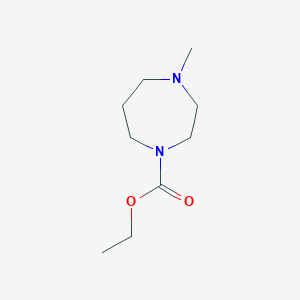
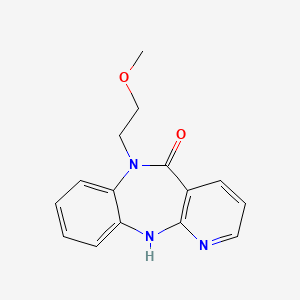

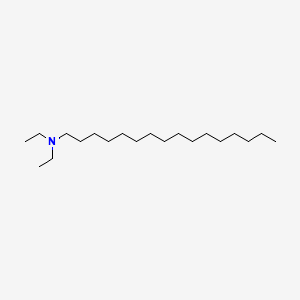
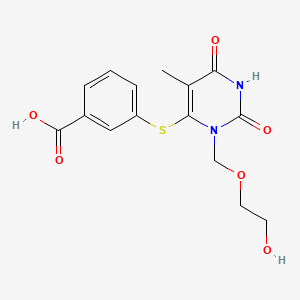
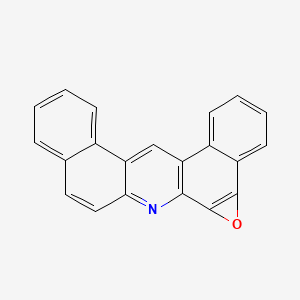
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)

